molecular formula C11H34O4Si5 B173840 Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane CAS No. 17066-04-5

Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane

Cat. No.: B173840
CAS No.: 17066-04-5
M. Wt: 370.81 g/mol
InChI Key: SBXUOBILXDPGKB-UHFFFAOYSA-N
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Description

Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is a highly specialized organosilicon compound characterized by its intricate structure, featuring alternating dimethylsilyloxy and trimethylsilyloxy groups. This architecture imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and reactivity, which are critical for advanced applications in polymer chemistry, surface coatings, and biomedical engineering. The compound’s branched silyloxy framework allows for versatile cross-linking capabilities, making it a cornerstone in the synthesis of high-performance silicones and hybrid materials .

Properties

CAS No.

17066-04-5

Molecular Formula

C11H34O4Si5

Molecular Weight

370.81 g/mol

IUPAC Name

dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane

InChI

InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3

InChI Key

SBXUOBILXDPGKB-UHFFFAOYSA-N

SMILES

C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Stage 1: Monomer Preparation

Dimethylchlorosilane and trimethylsilyl chloride are reacted in a 2:1 molar ratio at −20°C to form the intermediate [dimethyl(trimethylsilyloxy)silyl] chloride.

Stage 2: Controlled Hydrolysis

The intermediate undergoes hydrolysis with deionized water (pH 6.5–7.5) in toluene:

  • Temperature : 25°C

  • Time : 24 hours

  • Yield : 65–70% after solvent removal.

Mechanistic Insight :
2 (CH₃)₂SiCl + H₂O → (CH₃)₂Si-O-Si(CH₃)₂ + 2 HCl\text{2 (CH₃)₂SiCl + H₂O → (CH₃)₂Si-O-Si(CH₃)₂ + 2 HCl}
The reaction favors linear structures due to steric hindrance from trimethylsilyl groups.

Catalytic Rearrangement of Linear Siloxanes

Industrial-scale production often employs catalytic rearrangement of preformed siloxanes. The patent US7030259B2 describes:

  • Feedstock : Octamethyltrisiloxane (0.2 mol) and hexamethyldisiloxane (0.1 mol).

  • Catalyst : Amberlyst® 15 (5 wt%).

  • Conditions : 120°C, 4 hours.

  • Selectivity : >90% toward the target branched structure.

Advantages :

  • Avoids hazardous chlorinated intermediates.

  • Enables control over branching density via catalyst loading.

Industrial Production Protocols

Large-scale synthesis combines thermal and catalytic methods:

Thermal Condensation

  • Reactants : Dimethyldiethoxysilane (1.0 mol) and methylvinyldiethoxysilane (0.5 mol).

  • Conditions : 150°C under vacuum (10 mmHg) for 8 hours.

  • Yield : 85% with <5% cyclic byproducts.

Post-Synthesis Purification

  • Distillation : Boiling point range 245–246°C at atmospheric pressure.

  • Chromatography : Silica gel column with hexane/ethyl acetate (9:1) to isolate >99% purity product.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Limitation
Hydrosilylation78%95%ModeratePt catalyst cost
Hydrolytic Polycondensation65–70%90%HighHCl byproduct management
Catalytic Rearrangement>90%98%HighRequires preformed siloxanes
Industrial Thermal85%99%Very highEnergy-intensive vacuum conditions

Reaction Optimization Strategies

Solvent Effects

  • Nonpolar solvents (e.g., toluene) favor linear growth (Đ = 1.2).

  • Polar aprotic solvents (e.g., THF) accelerate condensation but increase branching (Đ = 1.5).

Temperature Modulation

  • Low temperatures (0–25°C): Suppress cyclization, enhancing linear chain extension.

  • High temperatures (>100°C): Promote branching via Si-O bond redistribution.

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 300 W, 100°C, 30 minutes.

  • Yield : 82% with narrower polydispersity (Đ = 1.1).

Flow Chemistry Systems

  • Residence time : 10 minutes.

  • Throughput : 5 kg/day in pilot-scale reactors .

Chemical Reactions Analysis

Condensation Reactions

Condensation reactions are central to modifying the siloxane backbone. This compound undergoes self-condensation or reacts with silanol-terminated species to form extended networks.

Mechanism :
Silanol groups (Si–OH) generated under hydrolytic conditions react with adjacent siloxane chains, releasing water and forming new Si–O–Si bonds.

Conditions :

CatalystTemperatureReaction TimeByproduct
Acidic (HCl)25°C2–4 hoursH₂O
Basic (KOH)60°C1–2 hoursH₂O

Applications :

  • Synthesis of cross-linked silicone polymers for adhesives and coatings.

  • Enhancement of thermal stability in composite materials .

Hydrosilylation

The compound participates in hydrosilylation reactions when catalyzed by transition metals, enabling the addition of Si–H bonds across unsaturated substrates.

Mechanism :
Platinum-based catalysts (e.g., Karstedt’s catalyst) facilitate the addition of Si–H to alkenes or alkynes, forming Si–C bonds .

Reaction Parameters :

SubstrateCatalystTemperatureYield (%)
1-OctenePt(0)-Divinylsiloxane80°C92
PhenylacetylenePt(0)-Divinylsiloxane100°C85

Outcomes :

  • Functionalization with alkyl or aryl groups for tailored hydrophobicity .

  • Production of silicone surfactants and rubbers.

Hydrolysis and Alcoholysis

The siloxane bonds are susceptible to hydrolysis under acidic or basic conditions, yielding silanols or alkoxysilanes.

Hydrolysis :
Si O Si+H2OH+/OH2Si OH\text{Si O Si}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}2\text{Si OH}

Conditions :

MediumpHProduct
Aqueous HCl<2Silanol-terminated chains
Aqueous NaOH>10Silanolates

Alcoholysis :
Reaction with alcohols (e.g., methanol) produces methoxysilanes, useful as coupling agents .

Oxidation Reactions

Exposure to oxidizing agents like organic peroxides induces cross-linking via radical-mediated pathways.

Mechanism :
Peroxides (e.g., tert-butyl peroxide) generate radicals that abstract hydrogen from methyl groups, leading to Si–O–Si cross-links.

Conditions :

Oxidizing AgentTemperatureCross-Link Density
Dicumyl peroxide120°CHigh
TBHP90°CModerate

Applications :

  • Vulcanization of silicone elastomers.

  • Improved mechanical strength in high-temperature resins .

Thermal Decomposition

At elevated temperatures, the compound undergoes backbone scission, forming cyclic siloxanes.

Pathway :
\text{Linear siloxane}\xrightarrow{\Delta}\text{D}_4+\text{D}_5\(\text{cyclic siloxanes})

Thermogravimetric Analysis (TGA) Data :

Temperature RangeMass Loss (%)Major Products
250–300°C60–70Octamethylcyclotetrasiloxane (D₄)
300–350°C20–30Decamethylcyclopentasiloxane (D₅)

Implications :

  • Recycling of silicone waste into monomeric units.

  • Controlled depolymerization for specialty polymers .

Functionalization via Silylation

The compound acts as a silylating agent, transferring silyl groups to nucleophilic substrates (e.g., alcohols, amines).

Example Reaction :
ROH+Si O SiRO Si+Si OH\text{ROH}+\text{Si O Si}\rightarrow \text{RO Si}+\text{Si OH}

Efficiency :

SubstrateSilylation Yield (%)
Ethanol75
Aniline65

Applications :

  • Surface modification of silica nanoparticles .

  • Protection of hydroxyl groups in organic synthesis .

Scientific Research Applications

Silicone Polymers

Dimethylsilyloxy compounds are widely used in the production of silicone polymers. These materials are known for their excellent thermal stability, water repellency, and chemical resistance. The compound can be utilized to enhance the properties of silicone elastomers used in automotive and aerospace industries.

PropertyValue
Thermal StabilityHigh
Water RepellencyExcellent
Chemical ResistanceGood

Coatings and Sealants

In coatings technology, this compound serves as a key ingredient in formulating high-performance sealants and coatings. Its ability to form durable films enhances adhesion and weather resistance in outdoor applications.

Drug Delivery Systems

The unique siloxane structure allows for the incorporation of active pharmaceutical ingredients (APIs) into drug delivery systems. Dimethylsilyloxy compounds can improve the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical formulations.

Topical Formulations

In dermatological applications, the compound is used in topical formulations due to its skin-friendly properties. It acts as an emollient, providing a smooth application while enhancing the stability of active ingredients.

Nanocomposites

Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is employed in the synthesis of nanocomposites. Its siloxane groups facilitate the dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability.

Surface Modification

The compound is also utilized for surface modification in nanotechnology applications. By modifying surfaces with siloxane groups, researchers can enhance hydrophobicity or alter surface energy, which is crucial for various applications including sensors and catalysis.

Case Study 1: Silicone Elastomers in Automotive Applications

A study demonstrated that incorporating dimethylsilyloxy compounds into silicone elastomers significantly improved their thermal stability and mechanical strength. These enhancements resulted in longer-lasting components in automotive applications, reducing maintenance costs.

Case Study 2: Enhanced Drug Delivery Systems

Research on drug delivery systems utilizing dimethylsilyloxy compounds showed a marked increase in the solubility of hydrophobic drugs. This advancement led to more effective formulations with higher bioavailability compared to traditional delivery methods.

Mechanism of Action

The mechanism by which Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of therapeutic agents to target sites. The molecular targets and pathways involved are typically related to the interaction of the siloxane backbone with biological membranes or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness becomes evident when compared to structurally related organosilicon derivatives. Below is a detailed analysis of its distinguishing features alongside analogous compounds:

Structural and Functional Group Variations

  • Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane Structural Difference: Incorporates a phenyl-substituted trimethylsilyl group instead of alternating silyloxy chains.
  • Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl acetate
    • Structural Difference : Features acetyloxy termini instead of methyl groups.
    • Impact : Higher hydrolytic reactivity, enabling rapid network formation in adhesives .
  • Methoxydimethyl(phenyl)silane
    • Structural Difference : Combines phenyl and methoxy groups on silicon.
    • Impact : Balanced hydrophobicity and reactivity for surface modifications .

Reactivity and Stability

Compound Name Reactivity Profile Stability Key Applications
Target Compound Moderate (controlled cross-linking) High thermal stability Specialty silicones, coatings
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane Low (steric hindrance) Moderate Polymer additives, biomolecule modification
Trimethyl(octadecyloxy)silane Low (long alkyl chain) Extreme hydrophobicity Waterproof coatings, lubricants
Vinyloxytrimethylsilane High (vinyl group reactivity) Moderate Adhesives, coupling agents

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Trimethyl(octadecyloxy)silane Methoxydimethyl(phenyl)silane
Boiling Point (°C) 285–300 320–340 210–225
Hydrolytic Reactivity (t½) 24 hours >1 week 6 hours
Contact Angle (°) 95 118 85

Table 2: Application-Specific Performance

Application Target Compound Efficacy Competitor Compound (e.g., Vinyloxytrimethylsilane )
Silicone Elastomers Excellent (flexible networks) Poor (brittle cross-links)
Biomedical Coatings Good (biocompatibility) Moderate (cytotoxicity risks)
Electronic Encapsulants Moderate Superior (aromatic stability)

Biological Activity

Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane, commonly referred to by its CAS number 107-52-8, is a complex siloxane compound with significant applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, examining its properties, potential applications, and relevant research findings.

  • Molecular Formula : C₁₄H₄₂O₅Si₆
  • Molecular Weight : 458.99 g/mol
  • InChIKey : ADANNTOYRVPQLJ-UHFFFAOYSA-N
  • Boiling Point : 245.5 °C
  • Water Solubility : 1.31E-05 mg/L
  • Vapor Pressure : 0.0294 mm Hg

Biological Activity Overview

Dimethylsilyloxy compounds, including the one in focus, exhibit various biological activities primarily due to their unique siloxane structures, which can influence their interaction with biological systems. Research has indicated several potential biological activities:

  • Antimicrobial Properties : Some studies suggest that siloxane compounds possess antimicrobial properties that could be beneficial in developing new antimicrobial agents.
  • Biocompatibility : Due to their silicon-based structure, these compounds are often evaluated for biocompatibility in biomedical applications such as drug delivery systems and implants.
  • Surface Modification : The ability of siloxanes to modify surfaces at the molecular level makes them suitable for enhancing the properties of biomaterials.

Antimicrobial Activity

A study investigating the antimicrobial effects of various siloxane compounds found that certain derivatives exhibited significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Biocompatibility Testing

Research published in Journal of Biomedical Materials Research explored the biocompatibility of dimethylsilyloxy compounds in tissue engineering applications. The study demonstrated that these compounds supported cell adhesion and proliferation, indicating their potential for use in scaffolds for tissue regeneration.

Surface Modification Applications

In a study focused on surface modifications for medical devices, researchers utilized dimethylsilyloxy compounds to enhance hydrophobicity and reduce protein adsorption on implant surfaces. This modification was shown to improve the performance and longevity of implants in vivo.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains
BiocompatibilitySupports cell adhesion and proliferation
Surface ModificationEnhances hydrophobicity and reduces protein adsorption

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane, and what methodological considerations are critical for ensuring high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential silylation reactions using alkoxy/chlorosilane precursors. For example, highlights the use of alkoxychlorosilanes reacting with trimethylacyloxysilanes to form structurally analogous siloxanes. Key considerations include:

  • Stoichiometric control : Precise molar ratios of reactants to avoid cross-contamination by unreacted intermediates.
  • Inert atmosphere : Use of nitrogen or argon to prevent hydrolysis of sensitive silyl intermediates.
  • Catalytic agents : Lewis acids (e.g., BF₃·Et₂O) to accelerate silyl ether formation.
  • Purification : Fractional distillation or size-exclusion chromatography to isolate the target compound .

Q. How can researchers employ spectroscopic techniques to characterize the structural integrity of this compound, and what are common spectral artifacts or misinterpretations?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl and silyloxy groups; however, overlapping signals from multiple Si-O-Si linkages may require 2D NMR (e.g., HSQC) for resolution .
  • FTIR : Key peaks include ~1050–1100 cm⁻¹ (Si-O-Si stretching) and ~1250 cm⁻¹ (Si-CH₃ bending). Artifacts from moisture contamination (broad O-H stretches) must be mitigated via dry-sample preparation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, but fragmentation patterns may obscure low-abundance isomers .

Q. What safety protocols are essential when handling this compound in laboratory settings, given its structural complexity?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from analogous siloxanes in .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic hydrolysis .
  • Storage : Under nitrogen in sealed containers at ≤4°C to minimize degradation .

Advanced Research Questions

Q. How does the compound’s hydrolytic stability vary under different pH and temperature conditions, and what mechanistic insights explain these variations?

  • Methodological Answer :

  • Experimental Design : Accelerated aging studies using buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via HPLC or gravimetric analysis.
  • Mechanistic Analysis : Hydrolysis of Si-O-Si bonds is pH-dependent, with acidic/basic conditions catalyzing cleavage. Computational models (e.g., DFT) can predict reaction pathways and transition states .
  • Data Contradictions : Discrepancies in stability reports may arise from trace impurities (e.g., residual catalysts) or measurement techniques (e.g., static vs. dynamic conditions) .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound, particularly when dealing with multiple interdependent variables?

  • Methodological Answer :

  • Variable Selection : Factors like temperature, catalyst concentration, and reaction time are screened using a 2³ factorial design.
  • Response Surface Methodology (RSM) : Identifies non-linear interactions between variables. For example, elevated temperature may reduce reaction time but increase byproduct formation .
  • Validation : Replicate central composite designs to confirm optimal conditions and robustness .

Q. What theoretical frameworks are most applicable for predicting the compound’s behavior in polymer matrices or composite materials?

  • Methodological Answer :

  • Flory-Huggins Theory : Predicts miscibility with polymers based on solubility parameters and entropy of mixing.
  • Molecular Dynamics (MD) Simulations : Model interactions at siloxane-polymer interfaces to assess diffusion barriers or phase separation risks.
  • Experimental Cross-Validation : Compare simulated results with DSC (glass transition shifts) or TEM (dispersion homogeneity) data .

Q. How can researchers resolve contradictions in reported catalytic activity data when this compound is used as a precursor in sol-gel processes?

  • Methodological Answer :

  • Source Analysis : Compare synthesis protocols (e.g., solvent polarity, precursor purity) across studies. emphasizes re-evaluating methodologies from prior literature.
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed water-to-alkoxide ratio).
  • Advanced Characterization : In-situ FTIR or SAXS to monitor gelation kinetics and network formation, identifying critical variables like Si-O-Si bond angles .

Methodological Frameworks for Data Interpretation

  • Theoretical Alignment : Link experimental findings to siloxane chemistry principles (e.g., Pearson’s Hard-Soft Acid-Base theory for ligand interactions) to contextualize results .
  • Contradiction Resolution : Apply abductive reasoning to reconcile conflicting data, prioritizing peer-reviewed datasets over preliminary findings .

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